Phthalimide, N-(m-nitrobenzyloxy)-

Vue d'ensemble

Description

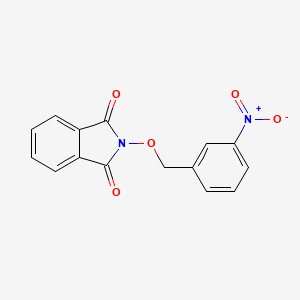

Phthalimide, N-(m-nitrobenzyloxy)- is a derivative of phthalimide, a compound known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a phthalimide core with an N-(m-nitrobenzyloxy) substituent, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimide, N-(m-nitrobenzyloxy)- typically involves the reaction of phthalimide with m-nitrobenzyl alcohol under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the N-(m-nitrobenzyloxy) linkage. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of Phthalimide, N-(m-nitrobenzyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

N-O Bond Cleavage in Phthalimide Derivatives

Aromatic thiol-mediated cleavage of N–O bonds has been demonstrated in phthalimide-based systems. For example:

-

Mechanism : Disulfide radical anions generated by aromatic thiols (e.g., MPAA) under aerobic or peroxide-driven conditions facilitate reductive N–O bond cleavage at physiological pH (Fig. 1a). This reaction is compatible with folded proteins and does not require substrate-derived thiyl radicals .

-

Substrate Scope : Labile N–O bonds in pro-drugs (e.g., duocarmycin analogs) are cleaved by nucleophilic thiols or redox-active species .

| Reaction Conditions | Outcome | Reference |

|---|---|---|

| 200 mM MPAA, pH 7.3–8.5, O₂ or H₂O₂ | Efficient cleavage of N–O bonds in S-alkylated phthalimides | |

| FeCl₂ (1 mM) additive | Accelerated cleavage without yield loss |

These results suggest that the m-nitrobenzyloxy group in "Phthalimide, N-(m-nitrobenzyloxy)-" could undergo similar reductive cleavage under thiol-rich or oxidative conditions.

Synthetic Routes to N-Substituted Phthalimides

N-Functionalized phthalimides are typically synthesized via:

-

Transition Metal Catalysis :

-

Cu(I)-nanocatalyzed cyclization of 2-halobenzoic acids with amines and TMSCN yields N-substituted phthalimides (e.g., 5 ) through intermediates A (2-cyanobenzoic acid) and C (phthalic anhydride) .

-

Pd-catalyzed carbonylative cyclization of 2-iodobenzoic acids with amines and CO forms phthalimides under heterogeneous conditions .

-

-

Electrophilic Substitution :

| Method | Substrates | Catalyst | Yield Range |

|---|---|---|---|

| Cu(I) nanocatalysis | 2-Iodobenzoic acid, amines, TMSCN | Cu₂O | 60–85% |

| Pd-mediated carbonylative cyclization | 2-Iodobenzoic acid, CO, amines | Pd/C | 70–80% |

These methodologies could theoretically be adapted to introduce the m-nitrobenzyloxy group via nucleophilic displacement or coupling reactions.

Functionalization of the Benzyloxy Group

The m-nitrobenzyloxy moiety may participate in:

-

Nucleophilic Aromatic Substitution : The nitro group activates the benzene ring for substitution reactions with amines or thiols.

-

Reduction : Catalytic hydrogenation or borohydride-mediated reduction of the nitro group to an amine, enabling further derivatization .

For example, N-[2-(phenylseleno)ethyl]phthalimide (L1 ) was synthesized via NaBH₄ reduction of PhSeSePh, followed by SN2 reaction with N-(2-bromoethyl)phthalimide . Similar strategies could apply to nitrobenzyloxy analogs.

Oxidative Reactions

N-Hydroxyphthalimide (NHPI) derivatives undergo TBHP-mediated oxidation at benzylic positions . For "Phthalimide, N-(m-nitrobenzyloxy)-":

-

Predicted Reactivity : The m-nitrobenzyl group could undergo H-atom abstraction under radical conditions, leading to C–H functionalization or degradation.

| Oxidant | Conditions | Outcome |

|---|---|---|

| TBHP (70% in H₂O) | 100°C, nBu₄NI catalyst | Benzylic oxidation to carbonyl derivatives |

Stability and Degradation Pathways

-

Hydrolytic Stability : Phthalimides with electron-withdrawing groups (e.g., nitro) resist hydrolysis under neutral conditions but may degrade in strongly acidic/basic media .

-

Photoreactivity : Nitroaromatic groups are prone to photolytic degradation, which could limit the compound’s utility in light-exposed applications .

Applications De Recherche Scientifique

Organic Synthesis

Phthalimide derivatives are widely used as building blocks in organic synthesis. The unique functional groups allow for various chemical transformations, including:

- Oxidation : The nitro group can be converted to amine derivatives.

- Reduction : Reducing agents such as hydrogen gas with palladium catalysts can facilitate the conversion of nitro groups to amines.

- Substitution : The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Nitro to hydroxylamine derivatives |

| Reduction | Hydrogen gas (Pd catalyst) | Amine derivatives |

| Substitution | Amines or thiols | Substituted phthalimides |

Biological Activities

Research has indicated that Phthalimide, N-(m-nitrobenzyloxy)- exhibits potential biological activities, making it a candidate for further investigation:

- Antimicrobial Properties : Studies have shown that certain phthalimide derivatives possess antimicrobial activity against various pathogens.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation.

A notable study demonstrated that the compound could interact with specific molecular targets within cells, potentially leading to cytotoxic effects against cancerous cells .

Medicinal Chemistry

The compound is being explored as a drug candidate due to its ability to modulate biological pathways. Its mechanism of action involves bioreduction of the nitro group to form reactive intermediates that can affect cellular components. This property positions it as a promising lead in drug development for various diseases .

Industrial Applications

In the industrial sector, Phthalimide, N-(m-nitrobenzyloxy)- finds applications in:

- Dyes Production : Its chemical structure allows for the synthesis of dyes with specific properties.

- Polymer Chemistry : It serves as an intermediate in the production of polymers and other industrial chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Phthalimide derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines demonstrated that Phthalimide, N-(m-nitrobenzyloxy)- could induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is warranted to explore its full therapeutic potential .

Mécanisme D'action

The mechanism of action of Phthalimide, N-(m-nitrobenzyloxy)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phthalimide core can also engage in interactions with proteins and enzymes, modulating their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phthalimide: The parent compound, known for its use in the Gabriel synthesis of primary amines.

N-(p-nitrobenzyloxy)phthalimide: A similar compound with a para-nitrobenzyloxy substituent.

N-(o-nitrobenzyloxy)phthalimide: A similar compound with an ortho-nitrobenzyloxy substituent.

Uniqueness

Phthalimide, N-(m-nitrobenzyloxy)- is unique due to the position of the nitro group on the benzyl moiety, which can influence its reactivity and interaction with biological targets. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para analogs, resulting in distinct chemical and biological properties.

Activité Biologique

Phthalimide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Phthalimide, N-(m-nitrobenzyloxy)- stands out for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. This article delves into the biological activity of this compound, highlighting relevant studies, case findings, and synthesized analogs.

Overview of Phthalimide Derivatives

Phthalimides are known for their privileged scaffold status in drug design, leading to various derivatives with notable pharmacological properties. The structure of phthalimides typically includes a five-membered ring with an imide functional group, which can be modified to enhance biological activity. The introduction of substituents such as nitrobenzyl groups can significantly influence the compound's efficacy against various biological targets.

Anti-Inflammatory Activity

Recent research has demonstrated that certain phthalimide derivatives exhibit potent anti-inflammatory effects. A study evaluated a series of phthalimide analogs, including N-(m-nitrobenzyloxy)-phthalimide, for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The findings revealed that the compound effectively reduced NO levels, correlating with the down-regulation of inducible nitric oxide synthase (iNOS) expression and pro-inflammatory cytokines such as TNF-α and IL-1β .

Key Findings:

- IC50 Value : Compound IIh (related derivative) exhibited an IC50 value of 8.7 µg/mL , indicating strong inhibitory activity.

- Mechanism : The anti-inflammatory action was linked to the suppression of the TLR4 signaling pathway, affecting downstream factors like IRF-3 and interferon-β.

Antimicrobial Activity

Phthalimide derivatives have also shown promising results against various pathogens, including resistant strains of bacteria. A comprehensive review highlighted their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Summary of Antimicrobial Research:

- Diverse Targets : Phthalimide compounds were effective against both Gram-positive and Gram-negative bacteria.

- Hybridization Approach : Molecular hybridization strategies have been employed to enhance the biological activity of phthalimides by integrating different pharmacophore subunits.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various phthalimide analogs and assessed their biological activities. The incorporation of specific substituents was crucial for enhancing their pharmacological profiles .

- Mechanistic Insights : Research indicated that phthalimides could act as inhibitors of key enzymes involved in inflammatory processes and pathogen interactions, further supporting their role as potential therapeutic agents .

Data Table: Biological Activities of Phthalimide Derivatives

| Compound Name | Activity Type | IC50 / MIC Value | Mechanism/Notes |

|---|---|---|---|

| N-(m-nitrobenzyloxy)-phthalimide | Anti-inflammatory | 8.7 µg/mL | Inhibits NO production; down-regulates iNOS |

| Various phthalimide analogs | Antimicrobial | Comparable to antibiotics | Effective against MRSA and VRE; hybridization enhances activity |

Propriétés

IUPAC Name |

2-[(3-nitrophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c18-14-12-6-1-2-7-13(12)15(19)16(14)22-9-10-4-3-5-11(8-10)17(20)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLWOFFKIKAHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184794 | |

| Record name | Phthalimide, N-(m-nitrobenzyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30777-84-5 | |

| Record name | Phthalimide, N-(m-nitrobenzyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030777845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(m-Nitrobenzyloxy)phthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-(m-nitrobenzyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.